molecular formula C13H14F2N2O3 B2975198 N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 839682-58-5

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2975198
CAS No.: 839682-58-5
M. Wt: 284.263
InChI Key: QWYNKWIRUVHWBK-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a tetrahydrofuran moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under controlled conditions to yield the desired oxalamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical structure makes it useful in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the oxalamide bridge can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)-N2-(methyl)oxalamide: Lacks the tetrahydrofuran moiety, which may affect its biological activity and chemical properties.

    N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)ethyl)oxalamide: Similar structure but with an ethyl linker instead of a methyl linker, potentially altering its reactivity and interactions.

Uniqueness

N1-(2,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is unique due to the presence of both the difluorophenyl and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYNKWIRUVHWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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